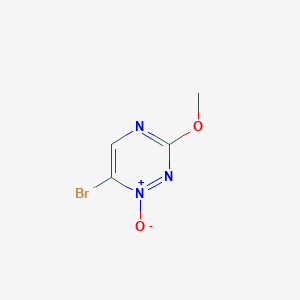
1,2,4-Triazine, 6-bromo-3-methoxy-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazine, 6-bromo-3-methoxy-, 1-oxide is a heterocyclic compound that belongs to the triazine family This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms The addition of a bromine atom at the 6th position, a methoxy group at the 3rd position, and an oxide group at the 1st position further distinguishes this compound
Métodos De Preparación
The synthesis of 1,2,4-Triazine, 6-bromo-3-methoxy-, 1-oxide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methoxy-6-bromo-1,2,4-triazine with an oxidizing agent can yield the desired 1-oxide derivative. Industrial production methods often involve multi-step synthesis, starting from readily available raw materials and employing various catalysts and reaction conditions to optimize yield and purity .
Análisis De Reacciones Químicas
1,2,4-Triazine, 6-bromo-3-methoxy-, 1-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide group to other functional groups, depending on the reducing agent used.
Substitution: The bromine atom at the 6th position can be substituted with other groups through nucleophilic substitution reactions. Common reagents for these reactions include strong nucleophiles such as amines or thiols.
Cycloaddition: The triazine ring can participate in cycloaddition reactions, forming various bicyclic compounds.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
1,2,4-Triazine, 6-bromo-3-methoxy-, 1-oxide has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specialized properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism by which 1,2,4-Triazine, 6-bromo-3-methoxy-, 1-oxide exerts its effects involves interactions with specific molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The bromine and methoxy groups can further modulate these interactions, enhancing the compound’s specificity and potency. Pathways involved may include enzyme inhibition or activation, depending on the context of the application .
Comparación Con Compuestos Similares
1,2,4-Triazine, 6-bromo-3-methoxy-, 1-oxide can be compared with other triazine derivatives, such as:
1,2,4-Triazine, 6-chloro-3-methoxy-, 1-oxide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1,2,4-Triazine, 6-bromo-3-ethoxy-, 1-oxide: The ethoxy group provides different chemical properties compared to the methoxy group.
1,2,4-Triazine, 6-bromo-3-methoxy-, 1,2-dioxide:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on the compound’s properties and applications.
Propiedades
Número CAS |
63197-10-4 |
|---|---|
Fórmula molecular |
C4H4BrN3O2 |
Peso molecular |
206.00 g/mol |
Nombre IUPAC |
6-bromo-3-methoxy-1-oxido-1,2,4-triazin-1-ium |
InChI |
InChI=1S/C4H4BrN3O2/c1-10-4-6-2-3(5)8(9)7-4/h2H,1H3 |
Clave InChI |
ZSDYNQHWNNWEPY-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C([N+](=N1)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


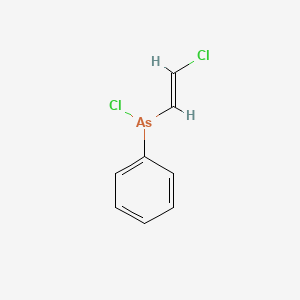
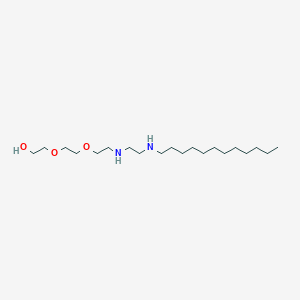
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14495934.png)
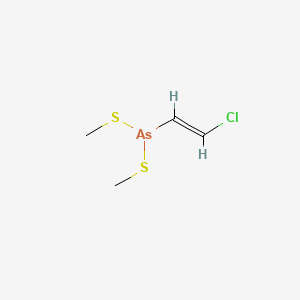
![(NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14495948.png)
![N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide](/img/structure/B14495951.png)
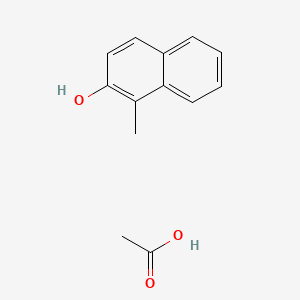
![Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl-](/img/structure/B14495961.png)

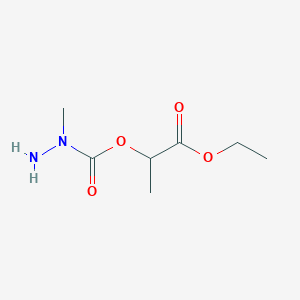
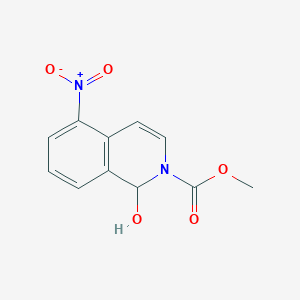
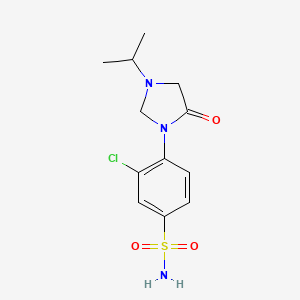
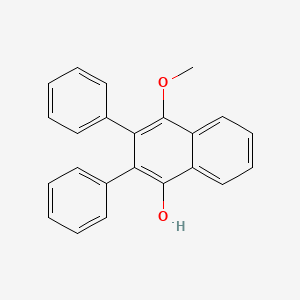
![Diphenyl(prop-2-EN-1-YL)[1-(trimethylsilyl)hexyl]silane](/img/structure/B14496001.png)
